molecular formula C20H14F3N5OS B2991619 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 894062-53-4

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2991619
CAS RN: 894062-53-4
M. Wt: 429.42
InChI Key: IMNBSHBPATXALR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a phenyl ring, and a trifluoromethyl group. Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For example, the triazolo[4,3-b]pyridazine ring might undergo reactions with nucleophiles or electrophiles .

Scientific Research Applications

Antiviral Activity

  • Anti-Hepatitis A Activity : Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, closely related to the chemical , have shown promising antiviral activity against the hepatitis A virus. Notably, certain derivatives demonstrated significant virus count reduction, suggesting potential therapeutic applications in antiviral research (Shamroukh & Ali, 2008).

Antiasthmatic Properties

  • Potential Antiasthma Agents : Research on compounds structurally similar to 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, has found activity as mediator release inhibitors, indicating potential use in antiasthma treatments (Medwid et al., 1990).

Antibacterial Properties

  • Antibacterial Activity : Some derivatives of 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, which are structurally related, exhibited goodactivities against various bacterial strains like Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This suggests potential applications in the development of new antibacterial agents (Almajan et al., 2010).

Insecticidal Properties

  • Potential Insecticidal Agents : Innovative heterocycles incorporating a thiadiazole moiety, similar to the chemical of interest, have been synthesized and shown to be effective as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates a potential application in pest control and agricultural sciences (Fadda et al., 2017).

Antihistaminic and Anti-inflammatory Properties

  • Antihistaminic and Anti-inflammatory Activity : The synthesis of compounds like [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, which are structurally related to the chemical , has shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in treating allergies and inflammatory conditions (Gyoten et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicity studies. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and similar derivatives. This could include testing their efficacy against various diseases, studying their mechanisms of action, and optimizing their structures for improved activity .

properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)14-6-8-15(9-7-14)24-18(29)12-30-19-26-25-17-11-10-16(27-28(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNBSHBPATXALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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